Dicyclohexylborane

Chemoselective Hydroboration Functional Group Tolerance Carbonyl Compatibility

Select Dicyclohexylborane (Chx2BH) for synthetic routes demanding uncompromising selectivity. Its significant steric bulk enables highly regioselective hydroboration and uniquely tolerates sensitive carbonyl groups without protection, streamlining complex syntheses [1,2]. As a stable crystalline solid, it ensures safer, more accurate handling compared to liquid alternatives. Choose Chx2BH for high-fidelity vinylborane formation and exclusive (E)-allylborane access, eliminating side reactions and tedious separations [3,4].

Molecular Formula C12H22B
Molecular Weight 177.12 g/mol
CAS No. 1568-65-6
Cat. No. B074569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylborane
CAS1568-65-6
SynonymsDicyclohexylborane
Molecular FormulaC12H22B
Molecular Weight177.12 g/mol
Structural Identifiers
SMILES[B](C1CCCCC1)C2CCCCC2
InChIInChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyLUHUASWMJCSDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylborane (CAS 1568-65-6): A Foundational Reagent for Sterically Controlled Hydroboration in Complex Molecule Synthesis


Dicyclohexylborane (DCHB, Chx2BH) is a sterically demanding, secondary dialkylborane reagent [1] widely employed in organic synthesis. Its primary function is as a highly regioselective and stereoselective hydroborating agent for alkenes and alkynes, enabling the installation of boron at the least sterically hindered position [2]. Unlike less hindered or more reactive boranes, DCHB's significant steric bulk dictates unique reaction outcomes, minimizing common side reactions and providing high control over regio- and stereochemistry in the synthesis of complex organic frameworks [3].

Why Substituting Dicyclohexylborane with a Different Dialkylborane Compromises Reaction Outcomes


Dialkylboranes are a diverse class of reagents with subtle but critical differences in steric profile and reactivity. Interchanging them in a synthetic sequence without rigorous consideration of these factors often leads to substantial deviations in yield, regioselectivity, and the formation of unwanted side products [1]. The choice between a reagent like dicyclohexylborane (Chx2BH) and a seemingly similar analog such as disiamylborane (Sia2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is not trivial. Their distinct steric environments dictate whether a reaction will proceed with high fidelity to a single regioisomer, suppress over-reduction, or tolerate sensitive functional groups elsewhere in the molecule [2]. The evidence below quantifies these differences, demonstrating that dicyclohexylborane offers a unique and reproducible performance profile that is not interchangeable with other in-class compounds [3].

Quantitative Evidence for Selecting Dicyclohexylborane Over Other Dialkylboranes


Superior Functional Group Tolerance: Chemoselective Hydroboration in the Presence of Carbonyls

Dicyclohexylborane demonstrates a unique ability to selectively hydroborate a terminal alkene in the presence of a ketone or aldehyde group. A comparative study of various borane reagents found that dicyclohexylborane was the most efficient for this specific chemoselective transformation [1]. While other boranes, such as BH3·THF, are non-selective and readily reduce carbonyls, DCHB's specific steric and electronic properties allow it to discriminate between the two functional groups, enabling a synthetic sequence that would otherwise require protecting group chemistry [2].

Chemoselective Hydroboration Functional Group Tolerance Carbonyl Compatibility

Suppression of Dihydroboration Side Products in Terminal Alkyne Hydroboration

A critical challenge in the hydroboration of terminal alkynes is the formation of dihydroborated (1,1-diboraalkane) side products, which can significantly reduce the yield of the desired vinylborane intermediate. A systematic study showed that while less hindered dialkylboranes like 9-BBN produce 'considerable quantities' of these dibora derivatives, sterically demanding reagents like dicyclohexylborane afford 'insignificant amounts' [1]. This suppression of over-reaction is a key differentiating factor for achieving clean monohydroboration.

Monohydroboration Terminal Alkyne Dihydroboration Reaction Purity

Exclusive (E)-Selectivity in the Hydroboration of Mono-Substituted Allenes

The hydroboration of mono-substituted allenes with dicyclohexylborane (Chx2BH) at 0 °C proceeds with exclusive selectivity to form the corresponding (E)-substituted allylboranes (higher crotylboranes) [1]. This contrasts with other hydroborating agents which may yield mixtures of (E) and (Z) isomers. The resulting allylboranes are valuable intermediates for the diastereoselective synthesis of anti-3-alkyl/aryl-4-hydroxy-1-alkenes upon reaction with aldehydes and subsequent oxidation [2].

Allene Hydroboration Stereoselectivity Allylborane Synthesis

Crystalline Solid Form Facilitates Handling, Purity, and Long-Term Storage

Unlike many dialkylboranes that exist as air- and moisture-sensitive liquids or solutions, dicyclohexylborane can be isolated as a stable, white crystalline solid [1]. A novel preparation method using silylamine-boranes allowed its direct isolation in crystalline form for the first time [2]. This physical state offers distinct practical advantages for precise stoichiometric weighing, reduced risk of decomposition during storage, and easier handling in a laboratory setting compared to pyrophoric liquid alternatives like neat disiamylborane [3].

Reagent Handling Physical Form Purity Stability

Best-Fit Application Scenarios for Dicyclohexylborane in Synthesis


Streamlined Synthesis of Polyfunctionalized Molecules via Chemoselective Hydroboration

Procure Dicyclohexylborane for synthetic routes that require the hydroboration of a carbon-carbon multiple bond in the presence of sensitive carbonyl groups (aldehydes or ketones). As demonstrated by Kabalka et al. [1], Chx2BH is uniquely efficient for this transformation, enabling the direct functionalization of an alkene without requiring a separate protection step for the carbonyl. This application is particularly valuable in the synthesis of hydroxyaldehydes and hydroxyketones, common motifs in natural products and pharmaceuticals, where it simplifies multi-step sequences and improves overall yield.

High-Fidelity Monohydroboration of Terminal Alkynes to Vinylboranes

Select Dicyclohexylborane as the reagent of choice when converting terminal alkynes to their corresponding vinylborane intermediates with minimal contamination. The steric bulk of the dicyclohexyl groups effectively suppresses the formation of dihydroborated byproducts, a common issue with less hindered reagents like 9-BBN [2]. This leads to cleaner reaction crudes and higher yields of the desired mono-borylated product, which is essential for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction [3]. This is critical for reliable process development in both research and scale-up settings.

Stereospecific Construction of Complex (E)-Allylborane Building Blocks

Utilize Dicyclohexylborane for the stereoselective hydroboration of allenes to generate (E)-allylboranes with complete fidelity [4]. This method provides exclusive access to valuable 'higher crotylborane' intermediates, which are pivotal for the asymmetric synthesis of complex alcohols and other chiral building blocks [5]. The predictable stereochemical outcome eliminates the need for tedious isomer separation and ensures a high degree of stereocontrol in subsequent C-C bond formations, which is a core requirement for medicinal chemistry and natural product total synthesis.

Precise Stoichiometric Control and Safe Handling in Air-Sensitive Synthesis

Choose Dicyclohexylborane for its operational convenience as a stable, crystalline solid. This physical form simplifies accurate weighing and transfer, which is a distinct advantage over many liquid or pyrophoric dialkylborane reagents [6]. The crystalline nature reduces the risks associated with handling air- and moisture-sensitive materials and can improve the long-term storage stability of the reagent, making it a more reliable and user-friendly option for both small-scale research and larger-scale manufacturing where precise control over reaction parameters is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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